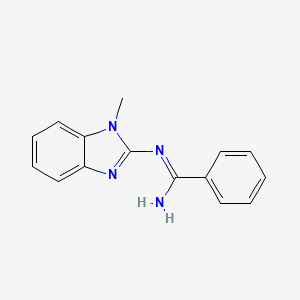
N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide, also known as MBCI, is an organic compound with potential applications in scientific research. It is a benzimidazole derivative with a carboximidamide functional group that makes it a versatile compound for various biological studies. In
作用機序
N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide exerts its biological effects by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylases. These enzymes play crucial roles in DNA replication and gene expression, and their inhibition can lead to cell death or growth arrest. N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells and contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidative properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting topoisomerase II activity. N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide has also been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression that can contribute to its anti-inflammatory effects. Additionally, N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide has been shown to induce the production of reactive oxygen species, which can contribute to its anti-tumor and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide in lab experiments is its versatility. It can be used as a probe to study the binding interactions of proteins and DNA, as well as a potential therapeutic agent for cancer and inflammatory diseases. Another advantage is its relatively low toxicity, making it a safer alternative to other compounds that may have more severe side effects. However, one limitation of using N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several potential future directions for research on N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal and human models. Another area of interest is its potential as a probe for studying the binding interactions of proteins and DNA. Additional research is needed to fully understand its mechanism of action and its potential applications in various scientific research fields.
合成法
The synthesis of N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide involves the reaction of 2-aminobenzimidazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4-nitro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide, which is then reduced using hydrogen gas and a palladium catalyst to produce N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide. The final product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide has potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. It can be used as a probe to study the binding interactions of proteins and DNA. N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide can also be used to investigate the role of benzimidazole derivatives in cancer therapy. Additionally, N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
特性
IUPAC Name |
N'-(1-methylbenzimidazol-2-yl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-19-13-10-6-5-9-12(13)17-15(19)18-14(16)11-7-3-2-4-8-11/h2-10H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXYRJCSMOWZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=C(C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/N=C(/C3=CC=CC=C3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

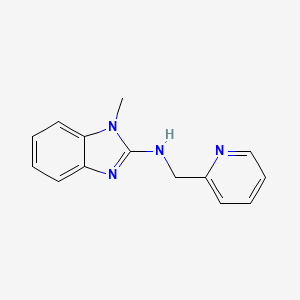
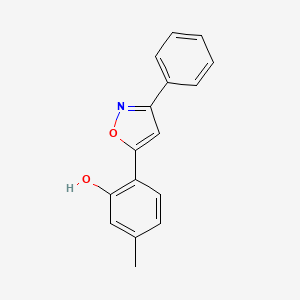
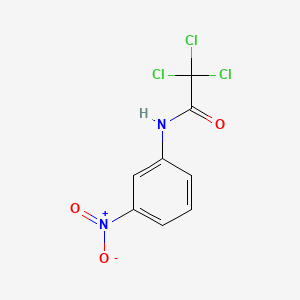
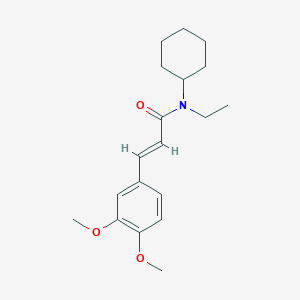
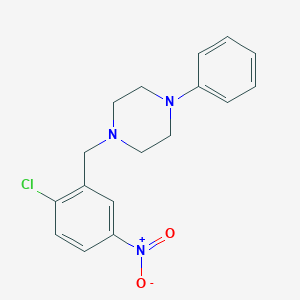
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5790434.png)
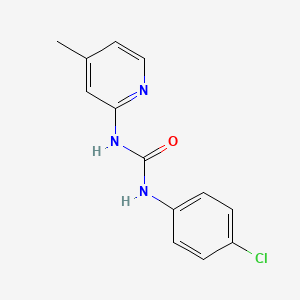
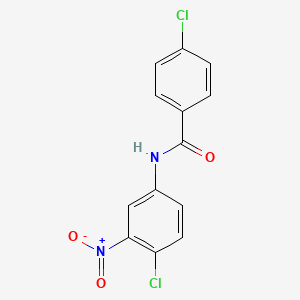
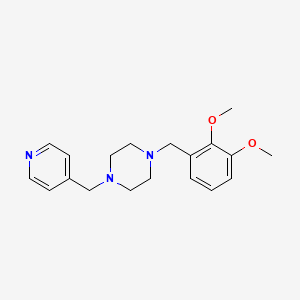
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5790465.png)
![6-ethyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5790480.png)
![ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5790484.png)
![2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5790486.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B5790494.png)